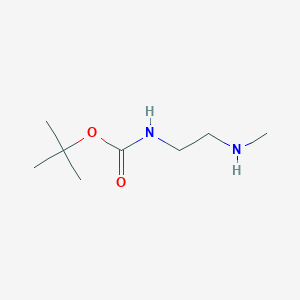

tert-Butyl 2-(methylamino)ethylcarbamate

Cat. No. B043528

Key on ui cas rn:

122734-32-1

M. Wt: 174.24 g/mol

InChI Key: GKWGBMHXVRSFRT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08853133B2

Procedure details

With reference to FIG. 10c, BocNHCH2CH2OMs (32) (1.42 g, 5.94 mmol) was transferred to a Chem-Glass pressure vessel using minimum amount of THF to which 60 mL of methylamine (MeNH2, P/N: Aldrich 395056, 2.0 M in THF, 120 mmol) solution was added, capped and heated (while stirring) at 40-45° C. for 3 h, then at RT for overnight (use safety shield). TLC analysis (1:1 EtOAc-hexanes) showed complete consumption of 32 and formation of a new product (Rf 33=0.38; 1:1 DCM-MeOH+1% (v/v) Et3N; TLC plate was heated first for 5 min to remove Et3N then developed by heating with 3% (w/v) ninhydrin solution in EtOH). Reaction mixture then concentrated to an oil and purified by column chromatography (40 g SiO2 column Isco.; 40 mL/min, Column equilibrated with EtOAc, eluted with 1:1 MeOH-DCM+1% Et3N (v/v). 18 mL-fractions collected; fractions 13-19 had pure product) to give BocNH13CH213CH2NHMe 33 as colorless oil (0.79 g, 76%).). ES-MS (Direct infusion in MeOH) Calculated MH+ [13C2C6H18N2O2+H]+=177.14, observed MH+=177.14.

[Compound]

Name

EtOAc-hexanes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1]([NH:8][CH2:9][CH2:10]OS(C)(=O)=O)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[CH3:16][NH2:17]>C1COCC1>[C:1]([NH:8][CH2:9][CH2:10][NH:17][CH3:16])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.42 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(OC(C)(C)C)NCCOS(=O)(=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN

|

Step Three

[Compound]

|

Name

|

EtOAc-hexanes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

42.5 (± 2.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

(while stirring) at 40-45° C. for 3 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

capped

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

WAIT

|

Type

|

WAIT

|

|

Details

|

at RT for overnight (use safety shield)

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

consumption of 32 and formation of a new product (Rf 33=0.38

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

TLC plate was heated first for 5 min

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove Et3N

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by heating with 3% (w/v) ninhydrin solution in EtOH)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction mixture

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

then concentrated to an oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified by column chromatography (40 g SiO2 column Isco.; 40 mL/min, Column equilibrated with EtOAc, eluted with 1:1 MeOH-DCM+1% Et3N (v/v). 18 mL-fractions collected; fractions 13-19 had pure product)

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)(OC(C)(C)C)NCCNC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.79 g | |

| YIELD: PERCENTYIELD | 76% | |

| YIELD: CALCULATEDPERCENTYIELD | 76.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |